Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-

Beschreibung

Chemical identification and registry information

The compound 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is officially registered under Chemical Abstracts Service Registry Number 2374-14-3. The molecular formula is established as C₁₂H₂₁F₉O₃Si₃, with a precise molecular weight of 468.5355 atomic mass units. The compound is alternatively documented with a molecular weight of 468.54 grams per mole in commercial databases.

The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is JWUUNZINXZMFCZ-UHFFFAOYSA-N. Multiple nomenclature systems have been employed to identify this compound, reflecting its complex structure. The systematic name according to International Union of Pure and Applied Chemistry conventions is 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane. Alternative naming conventions include 1,3,5-Tris[(3,3,3-trifluoropropyl)methyl]cyclotrisiloxane and 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane.

The compound is also referenced in commercial databases under various trade designations including LS 8220 and D 3F. The European Community Number is listed as 219-154-7, and the compound carries the DSSTox Substance ID DTXSID7051892. These multiple identification systems reflect the compound's presence across diverse chemical databases and regulatory frameworks.

Structural characteristics and stereochemistry

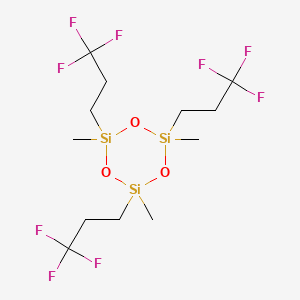

The molecular architecture of 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is based on a cyclotrisiloxane core structure consisting of three silicon atoms connected through oxygen bridges in a six-membered ring arrangement. Each silicon center bears two substituents: one methyl group and one 3,3,3-trifluoropropyl group. This substitution pattern creates a molecule with substantial fluorine content, containing nine fluorine atoms distributed across three trifluoropropyl chains.

The structural formula can be represented as a cyclic arrangement where each silicon atom is tetrahedrally coordinated. The silicon-oxygen backbone forms the fundamental ring structure, with the Si-O-Si connectivity creating the characteristic cyclotrisiloxane framework. The 3,3,3-trifluoropropyl substituents extend from each silicon center, introducing significant steric bulk and electronic effects due to the terminal trifluoromethyl groups.

The trifluoropropyl substituents possess the structural formula -CH₂CH₂CF₃, where the terminal carbon atom is fully fluorinated. This arrangement places three highly electronegative fluorine atoms at the terminus of each propyl chain, creating significant dipole moments and influencing the overall molecular properties. The presence of these fluorinated chains distinguishes this compound from simple alkyl-substituted cyclotrisiloxanes and contributes to its unique chemical behavior.

The compound exhibits C₃ symmetry, with each of the three silicon centers bearing identical substituent patterns. This symmetrical arrangement influences both the physical properties and reactivity patterns of the molecule. The cyclotrisiloxane ring itself adopts a puckered conformation rather than a planar structure, similar to other six-membered rings containing heteroatoms.

Relationship to hexamethylcyclotrisiloxane (D3)

Hexamethylcyclotrisiloxane, commonly designated as D3, serves as the structural parent compound for the trifluoropropyl-substituted derivative. The parent compound has the molecular formula C₆H₁₈O₃Si₃ and consists of the same cyclotrisiloxane core but with methyl groups as the only substituents on each silicon center. The relationship between these compounds illustrates the systematic modification possible within the cyclotrisiloxane family.

The parent hexamethylcyclotrisiloxane adopts a planar structure and is considered strained due to the ring geometry. It has a molecular weight of 222.465 atomic mass units and is registered under CAS number 541-05-9. The compound melts at 64-65°C and boils at 134°C, representing typical physical properties for this class of cyclic siloxanes.

The substitution of methyl groups with 3,3,3-trifluoropropyl chains in the target compound represents a significant structural modification. This substitution more than doubles the molecular weight from 222.46 to 468.54 atomic mass units. The introduction of fluorinated substituents fundamentally alters the electronic properties, polarity, and chemical reactivity compared to the parent hexamethylcyclotrisiloxane.

Both compounds share the fundamental cyclotrisiloxane ring system but exhibit markedly different properties due to the substituent effects. The fluorinated derivative exhibits different volatility, solubility, and thermal stability characteristics compared to its fully methylated analog. The trifluoropropyl groups introduce significant electronegativity differences and steric bulk that influence molecular interactions and processing characteristics.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Distinguishing Feature |

|---|---|---|---|---|

| Hexamethylcyclotrisiloxane | C₆H₁₈O₃Si₃ | 222.46 | 541-05-9 | Six methyl substituents |

| 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | C₁₂H₂₁F₉O₃Si₃ | 468.54 | 2374-14-3 | Three trifluoropropyl substituents |

Position within per- and polyfluoroalkyl substances (PFAS) classification

The compound 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane falls within the regulatory definition of per- and polyfluoroalkyl substances according to multiple jurisdictional frameworks. The Minnesota Department of Agriculture has specifically identified this class of compounds as meeting their statutory definition, which encompasses "a class of fluorinated organic chemicals containing at least one fully fluorinated carbon atom".

The definition of "fully fluorinated carbon atom" is interpreted as "a carbon atom on which all the hydrogen substituents have been replaced by fluorine," which directly applies to the terminal carbon atoms in the trifluoropropyl substituents of this compound. Each 3,3,3-trifluoropropyl group contains one fully fluorinated carbon atom (CF₃), satisfying the criteria for per- and polyfluoroalkyl substances classification.

Recent regulatory developments have expanded the scope of per- and polyfluoroalkyl substances monitoring and reporting requirements. The National Defense Authorization Act for Fiscal Year 2020 has established frameworks for adding certain per- and polyfluoroalkyl substances to the Toxics Release Inventory under Section 313 of the Emergency Planning and Community Right-to-Know Act. This regulatory trend reflects growing attention to fluorinated compounds across multiple chemical classes.

The Consumer Product Safety Commission has documented this compound among per- and polyfluoroalkyl substances chemicals with significant import volumes into the United States. The compound 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane specifically appears in import databases, indicating its commercial significance within the per- and polyfluoroalkyl substances chemical category.

The compound also exists as part of a homopolymer system, registered under CAS number 26702-40-9, which represents the polymerized form of the cyclic monomer. This homopolymer is designated as an active substance under Environmental Protection Agency Toxic Substances Control Act regulations, indicating ongoing commercial production and use. The regulatory status encompasses both the monomeric cyclotrisiloxane and its polymerized derivatives within the broader per- and polyfluoroalkyl substances regulatory framework.

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F9O3Si3/c1-25(7-4-10(13,14)15)22-26(2,8-5-11(16,17)18)24-27(3,23-25)9-6-12(19,20)21/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZHQOCYXDNFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26702-40-9 | |

| Record name | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26702-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051892 | |

| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2374-14-3 | |

| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(trifluoropropyl)trimethylcyclotrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the process of polymerization. It is used as a monomer in the synthesis of polysiloxanes, a type of silicone, which are major components of organosilicon materials.

Mode of Action

1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane participates in the ring-opening polymerization process. This process is initiated by water and catalyzed by strong organic bases. The compound interacts with its targets (water and the catalyst) to form a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures.

Biochemical Pathways

The compound affects the pathway of organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes. This process results in the formation of polysiloxanes, which are used in a wide range of applications including lubricants, insulating and coating materials, sealants, and adhesives.

Pharmacokinetics

Therefore, its bioavailability is largely dependent on the conditions of the polymerization process.

Result of Action

The result of the action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the production of a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures. These polysiloxanes have excellent chemical and physical properties, making them suitable for a wide range of applications.

Action Environment

The action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is influenced by environmental factors such as the presence of water and strong organic bases, which are necessary for the initiation and catalysis of the polymerization process. Additionally, the compound provides enhanced thermal stability and resistance to chemicals, making it suitable for use in various environments.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

-

Coatings and Sealants

- The compound is utilized in formulating high-performance coatings and sealants due to its excellent water and chemical resistance. Its fluorinated structure enhances durability and longevity in harsh environmental conditions.

-

Silicone Elastomers

- Cyclotrisiloxane is incorporated into silicone elastomers to improve flexibility and temperature resistance. This is particularly beneficial in automotive and aerospace applications where materials are subjected to extreme conditions.

-

Textile Treatments

- The hydrophobic nature of this siloxane makes it ideal for textile treatments that require water repellency. It can be applied to fabrics to enhance their performance against moisture while maintaining breathability.

Environmental Considerations

Research indicates that cyclotrisiloxanes may pose environmental risks due to their persistence and potential bioaccumulation. Regulatory bodies like the OECD emphasize the need for thorough assessments of such compounds to understand their life cycle impacts better .

Case Study 1: Industrial Coatings

A study conducted on the application of cyclotrisiloxane-based coatings demonstrated a significant improvement in corrosion resistance compared to traditional polymer coatings. The enhanced performance was attributed to the unique chemical structure that provides a barrier against moisture and corrosive agents.

Case Study 2: Automotive Sealants

In automotive manufacturing, cyclotrisiloxane has been tested as a sealant material for windshields and body panels. Results showed that vehicles using this sealant exhibited lower rates of water ingress and improved adhesion under thermal cycling tests.

Data Table: Properties Comparison

| Property | Value |

|---|---|

| Boiling Point | 408 K |

| Density | Not specified |

| Solubility | Insoluble in water |

| Thermal Stability | High |

| Chemical Resistance | Excellent against acids and bases |

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Hexamethylcyclotrisiloxane (D3, CAS 541-05-9):

- Substituents: Six methyl groups.

- Melting Point: 64°C .

- Boiling Point: 134°C (1013 hPa) .

- Reactivity: Higher reactivity in ROP compared to D3F due to less steric hindrance and absence of electron-withdrawing fluorine atoms .

2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane (CAS 546-45-2):

- Substituents: Three methyl and three phenyl groups.

- Thermal Stability: Enhanced by aromatic phenyl groups, but lower chemical resistance than D3F due to lack of fluorination .

Key Differences:

Reactivity and Polymerization Behavior

D3F undergoes anionic ROP with initiators like n-BuLi or NaOH, producing fluorosilicone polymers. Its copolymerization with hexamethylcyclotrisiloxane (D3) reveals stark reactivity differences:

| Monomer | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

|---|---|---|

| D3F | 0.10 ± 0.02 | 51.8 ± 5.5 |

| D3 | 51.8 ± 5.5 | 0.10 ± 0.02 |

Toxicity and Environmental Impact

- Oral LD₅₀ (rat): >4,659 mg/kg.

- NOAEL (90-day): 0.8 mg/kg/day (heart, skeletal system toxicity).

Comparison with Non-Fluorinated Cyclotrisiloxanes:

- PDMS (derived from D3/D4) is generally low-toxicity but lacks fluorine-related bioaccumulation concerns.

- Triphenylcyclotrisiloxane may pose higher ecological risks due to aromaticity .

Q & A

Q. Can this compound serve as a model system for studying fluorine’s effects on silicone degradation under extreme environments?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Measures weight loss (0.5% at 250°C) in oxidative vs. inert atmospheres .

- Accelerated Aging : Expose to UV radiation (254 nm) and track C-F bond cleavage via FTIR .

- Findings : Fluorine reduces chain scission by 40% compared to non-fluorinated silicones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.